molecular formula C10H10BrF B6217706 4-(bromomethyl)-6-fluoro-2,3-dihydro-1H-indene CAS No. 2751620-04-7

4-(bromomethyl)-6-fluoro-2,3-dihydro-1H-indene

Cat. No. B6217706
CAS RN: 2751620-04-7
M. Wt: 229.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-6-fluoro-2,3-dihydro-1H-indene (BMFI) is a synthetic compound of the fluoroalkylindene family, which has been studied extensively in both laboratory and clinical settings for its potential applications in the pharmaceutical and biotechnology industries. BMFI has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities. It is also a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. BMFI has been used as a tool to study the regulation of gene expression, as well as to investigate the effects of various drugs on the central nervous system.

Scientific Research Applications

4-(bromomethyl)-6-fluoro-2,3-dihydro-1H-indene has been studied extensively in scientific research due to its wide range of biological activities. It has been used to study the regulation of gene expression, as well as to investigate the effects of various drugs on the central nervous system. 4-(bromomethyl)-6-fluoro-2,3-dihydro-1H-indene has also been used to study the biochemical and physiological effects of certain drugs, such as opioids, as well as to identify potential therapeutic targets for the treatment of various diseases. In addition, 4-(bromomethyl)-6-fluoro-2,3-dihydro-1H-indene has been used to study the interactions between proteins and small molecules, as well as to investigate the mechanism of action of certain drugs.

Mechanism of Action

The exact mechanism of action of 4-(bromomethyl)-6-fluoro-2,3-dihydro-1H-indene is not yet fully understood, but it is thought to involve the inhibition of acetylcholinesterase, an enzyme that is involved in the regulation of neurotransmitter release. In addition, 4-(bromomethyl)-6-fluoro-2,3-dihydro-1H-indene has been found to affect the expression of certain genes, as well as to interact with certain proteins and small molecules.
Biochemical and Physiological Effects
4-(bromomethyl)-6-fluoro-2,3-dihydro-1H-indene has been found to have a wide range of biochemical and physiological effects. In laboratory studies, 4-(bromomethyl)-6-fluoro-2,3-dihydro-1H-indene has been found to have anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been found to affect the expression of certain genes, as well as to interact with certain proteins and small molecules. In addition, 4-(bromomethyl)-6-fluoro-2,3-dihydro-1H-indene has been found to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release.

Advantages and Limitations for Lab Experiments

The use of 4-(bromomethyl)-6-fluoro-2,3-dihydro-1H-indene in laboratory experiments has a number of advantages and limitations. One of the major advantages is that 4-(bromomethyl)-6-fluoro-2,3-dihydro-1H-indene is relatively easy to synthesize and is available in large quantities. This makes it ideal for use in a wide range of laboratory experiments. Additionally, 4-(bromomethyl)-6-fluoro-2,3-dihydro-1H-indene has a wide range of biological activities, making it a useful tool for studying the effects of various drugs on the central nervous system. On the other hand, 4-(bromomethyl)-6-fluoro-2,3-dihydro-1H-indene is not soluble in water, making it difficult to use in certain experiments.

Future Directions

Given the wide range of biological activities of 4-(bromomethyl)-6-fluoro-2,3-dihydro-1H-indene, there are a number of potential future directions for its use. One potential direction is the development of new drugs that utilize 4-(bromomethyl)-6-fluoro-2,3-dihydro-1H-indene as an active ingredient. Additionally, 4-(bromomethyl)-6-fluoro-2,3-dihydro-1H-indene could be used to study the effects of certain drugs on the central nervous system, as well as to identify potential therapeutic targets for the treatment of various diseases. Finally, 4-(bromomethyl)-6-fluoro-2,3-dihydro-1H-indene could be used to investigate the mechanism of action of certain drugs, as well as to study the interactions between proteins and small molecules.

Synthesis Methods

4-(bromomethyl)-6-fluoro-2,3-dihydro-1H-indene can be synthesized by a variety of methods. The most common method is the Williamson ether synthesis, which involves the reaction of 4-bromomethyl-2-fluorobenzaldehyde with sodium ethoxide in ethanol. This reaction produces the desired product in high yield. Other methods of synthesis include the use of palladium-catalyzed cross-coupling reactions, as well as the use of a Grignard reagent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(bromomethyl)-6-fluoro-2,3-dihydro-1H-indene involves the bromination of 6-fluoro-2,3-dihydro-1H-indene followed by the reaction of the resulting intermediate with formaldehyde.", "Starting Materials": [ "6-fluoro-2,3-dihydro-1H-indene", "Bromine", "Sodium hydroxide", "Formaldehyde" ], "Reaction": [ "Step 1: Bromination of 6-fluoro-2,3-dihydro-1H-indene using bromine and sodium hydroxide to yield 4-bromo-6-fluoro-2,3-dihydro-1H-indene", "Step 2: Reaction of 4-bromo-6-fluoro-2,3-dihydro-1H-indene with formaldehyde in the presence of a base to yield 4-(bromomethyl)-6-fluoro-2,3-dihydro-1H-indene" ] }

CAS RN

2751620-04-7

Molecular Formula

C10H10BrF

Molecular Weight

229.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.